Chloramphenicol
Chloramphenicol
Chloramphenicol is an organochlorine compound that is dichloro-substituted acetamide containing a nitrobenzene ring, an amide bond and two alcohol functions. It has a role as an antimicrobial agent, an antibacterial drug, a protein synthesis inhibitor, an Escherichia coli metabolite, a Mycoplasma genitalium metabolite and a geroprotector. It is an organochlorine compound, a diol, a C-nitro compound and a carboxamide.
An antibiotic first isolated from cultures of Streptomyces venezuelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106) The FDA has withdrawn all oral drug products containing chloramphenicol, due to the high risk of fatal aplastic anemia associated with this specific route of administration.
Chloramphenicol is an Amphenicol-class Antibacterial.
Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia.
Chloramphenicol is a natural product found in Nigrospora oryzae, Trichoderma virens, and other organisms with data available.
Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation.
An antibiotic first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106)
See also: Chloramphenicol Palmitate (is active moiety of); Chloramphenicol Sodium Succinate (narrower); Chloramphenicol; prednisolone (component of) ... View More ...
An antibiotic first isolated from cultures of Streptomyces venezuelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106) The FDA has withdrawn all oral drug products containing chloramphenicol, due to the high risk of fatal aplastic anemia associated with this specific route of administration.
Chloramphenicol is an Amphenicol-class Antibacterial.
Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia.
Chloramphenicol is a natural product found in Nigrospora oryzae, Trichoderma virens, and other organisms with data available.
Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation.
An antibiotic first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106)
See also: Chloramphenicol Palmitate (is active moiety of); Chloramphenicol Sodium Succinate (narrower); Chloramphenicol; prednisolone (component of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
56-75-7
VCID:
VC20746922
InChI:
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
SMILES:
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Molecular Formula:
C11H12Cl2N2O5
Molecular Weight:
323.13 g/mol
Chloramphenicol
CAS No.: 56-75-7
VCID: VC20746922
Molecular Formula: C11H12Cl2N2O5
Molecular Weight: 323.13 g/mol
* For research use only. Not for human or veterinary use.

Description | Chloramphenicol is an organochlorine compound that is dichloro-substituted acetamide containing a nitrobenzene ring, an amide bond and two alcohol functions. It has a role as an antimicrobial agent, an antibacterial drug, a protein synthesis inhibitor, an Escherichia coli metabolite, a Mycoplasma genitalium metabolite and a geroprotector. It is an organochlorine compound, a diol, a C-nitro compound and a carboxamide. An antibiotic first isolated from cultures of Streptomyces venezuelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106) The FDA has withdrawn all oral drug products containing chloramphenicol, due to the high risk of fatal aplastic anemia associated with this specific route of administration. Chloramphenicol is an Amphenicol-class Antibacterial. Chloramphenicol is a broad spectrum antibiotic introduced into clinical practice in 1948, but which was subsequently shown to cause serious and fatal aplastic anemia and is now used rarely and reserved for severe, life-threatening infections for which other antibiotics are not available. Chloramphenicol has also been linked to cases of acute, clinically apparent liver injury with jaundice, largely in association with aplastic anemia. Chloramphenicol is a natural product found in Nigrospora oryzae, Trichoderma virens, and other organisms with data available. Chloramphenicol is a semisynthetic, broad-spectrum antibiotic derived from Streptomyces venequelae with primarily bacteriostatic activity. Chloramphenicol diffuses through the bacterial cell wall and reversibly binds to the bacterial 50S ribosomal subunit. The binding interferes with peptidyl transferase activity, thereby prevents transfer of amino acids to the growing peptide chains and blocks peptide bond formation. As a result bacterial protein synthesis is blocked and impede bacterial cell proliferation. An antibiotic first isolated from cultures of Streptomyces venequelae in 1947 but now produced synthetically. It has a relatively simple structure and was the first broad-spectrum antibiotic to be discovered. It acts by interfering with bacterial protein synthesis and is mainly bacteriostatic. (From Martindale, The Extra Pharmacopoeia, 29th ed, p106) See also: Chloramphenicol Palmitate (is active moiety of); Chloramphenicol Sodium Succinate (narrower); Chloramphenicol; prednisolone (component of) ... View More ... |
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CAS No. | 56-75-7 |
Product Name | Chloramphenicol |
Molecular Formula | C11H12Cl2N2O5 |
Molecular Weight | 323.13 g/mol |
IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
Standard InChI | InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 |
Standard InChIKey | WIIZWVCIJKGZOK-RKDXNWHRSA-N |
Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Boiling Point | Sublimes in high vacuum |
Colorform | Needles or elongated plates from water or ethylene dichloride White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... . Pale yellow plates or needles from wate |
Melting Point | 150.5-151.5 °C MP: 149-153 °C 150.5 °C |
Physical Description | Needles or elongated plates from water or ethylene dichloride; [HSDB] Solid |
Shelf Life | Stable under recommended storage conditions. Following reconstitution with sterile water for injection, chloramphenicol sodium succinate injection containing 100 mg of chloramphenicol per mL has a pH of 6.4-7.0 and is stable for 30 days at room temperature. Cloudy solutions of chloramphenicol succinate should not be used. /Chloramphenicol sodium succinate/ Neutral and acid solutions are stable on heating Chloramphenicol is stable for several years at room temperature ... . Chloramphenicol is exceptionally stable in the presence of high pH, although it is destroyed at pH's in excess of 10. Dissolved in distilled water, it can withstand boiling for five hours. Stable in the solid state as a bulk drug and when present in solid dosage forms. Reasonable precautions taken to prevent excessive exposure to light or moisture are adequate to prevent significant decomposition over an extended period. In soln, chloramphenicol undergoes a number of degradative changes related to pH, temperature, photolysis and microbiological effects. |
Solubility | 48.5 [ug/mL] (The mean of the results at pH 7.4) In water, 2.5 mg/mL at 25 °C Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%. Very soluble in acetone, chloroform, ethanol 4.61e-01 g/L |
Synonyms | Amphenicol Amphenicols Chloramphenicol Chlornitromycin Chlorocid Chloromycetin Cloranfenicol Detreomycin Kloramfenikol Levomycetin Ophthochlor Syntomycin |
Vapor Pressure | 1.7X10-12 mm Hg at 25 °C (est) |
Reference | Sharma K.K., Bhatnagar-Mathur P. and Thorpe T.A. Genetic transformation technology: status and problems. In Vitro Cell. Dev. Biol.—Plant 41:102–112, March–April 2005Li W., Ruf S. and Bock R., Chloramphenicol acetyltransferase as selectable marker for plastid transformation. Plant Mol Biol (2011) 76:443–451Mayer, Gene, Dr. /Antibiotics - Protein Synthesis, Nucleic Acid Synthesis, and Metabolism./ University of South Carolina School of Medicine. Web. 21 Aug. 2012. |
PubChem Compound | 5959 |
Last Modified | Sep 13 2023 |
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